1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one
Description
The compound 1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one features a 1,2,3,4-tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 7, a phenoxypropan-1-one moiety at position 2, and a 4-isopropylphenoxymethyl group at position 1.
Properties
IUPAC Name |
1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO5/c1-20(2)22-11-13-24(14-12-22)35-19-27-26-18-29(34-5)28(33-4)17-23(26)15-16-31(27)30(32)21(3)36-25-9-7-6-8-10-25/h6-14,17-18,20-21,27H,15-16,19H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCPSWJXAUQOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C(C)OC4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multi-step synthetic routes that start with simpler organic molecules. One approach might include:
Preparation of Tetrahydroisoquinoline Derivative: : Starting from 6,7-dimethoxy-1-tetrahydroisoquinoline, which is then modified by introducing a benzyl group at the nitrogen atom using phenoxypropanone under basic conditions.
Introduction of Phenoxy Groups: : Utilizing suitable phenoxy reagents to substitute hydrogen atoms, using catalytic conditions such as palladium-catalyzed cross-coupling reactions to attach the phenoxy groups to the desired positions.
Industrial Production Methods
On an industrial scale, the synthesis would be optimized for yield and purity, possibly employing automated synthetic techniques, continuous flow reactors for reaction scaling, and stringent purification steps like crystallization and chromatography to ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one undergoes various types of reactions:
Oxidation: : The methoxy and phenoxy groups can be oxidized to form more reactive species.
Reduction: : Reductive conditions can lead to the cleavage of ether bonds or reduction of the carbonyl group.
Substitution: : Halogenation followed by substitution with nucleophiles can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, PCC.
Reducing Agents: : LiAlH₄, NaBH₄.
Substitution Conditions: : Pd-catalyzed reactions, bases like K₂CO₃, solvents like DMF or THF.
Major Products
The major products will depend on the specific reaction and conditions but may include oxidized forms, reduced derivatives, or new substituted compounds with varied functionalities.
Scientific Research Applications
1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one has a range of applications across different fields:
Chemistry: : As an intermediate in the synthesis of complex molecules.
Biology: : Potential use in studying the interactions of isoquinoline derivatives with biological targets.
Medicine: : Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: : Possible uses in the development of new materials or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects can involve several pathways:
Molecular Targets: : It may interact with enzymes or receptors in the body, influencing biochemical pathways.
Pathways Involved: : Could include inhibition of certain enzymatic activities, modulation of receptor functions, or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Position 1 Modifications: The 4-isopropylphenoxymethyl substituent (R1) in the target compound differs from phenyl (6i, 6k) or benzyl (51) groups, impacting steric hindrance and lipophilicity .
- Synthetic Accessibility : Compound 51 () achieves a 65% yield using 4-isopropylbenzoic acid, suggesting that the target compound’s synthesis may follow similar efficient pathways .
Pharmacological and Physicochemical Properties
Receptor Binding and Activity
- Orexin-1 Receptor Antagonism: Analogs in (e.g., compounds 51–55) demonstrate that substituents at R1 significantly influence receptor selectivity. The 4-isopropylphenoxymethyl group in the target compound may enhance binding compared to trimethoxyphenyl (52) or naphthyl (54) groups due to optimal hydrophobic interactions .
Spectroscopic and Analytical Data
- NMR Profiles: The target compound’s ¹H-NMR is expected to show distinct peaks for the isopropylphenoxy (δ ~1.2 ppm, doublet for CH(CH₃)₂) and phenoxy (δ ~6.8–7.3 ppm, aromatic) groups, differing from 6i’s phenyl resonances (δ ~7.2–7.4 ppm) .
- Elemental Analysis : Discrepancies in carbon content (e.g., 6l: 74.21% calculated vs. 74.43% found) highlight the importance of purity assessments, which would apply similarly to the target compound .
Quantitative Structural Similarity
Using Tanimoto coefficients (), the target compound’s similarity to analogs can be quantified:
- vs. 6i: High shape similarity (ST > 0.8) due to shared tetrahydroisoquinoline core but lower functional group alignment (phenoxy vs. phenyl).
- vs. 514793-03-4: Moderate similarity (ST ~0.7) due to divergent R2 groups (phenoxypropanone vs. dimethylpropanone) .
Biological Activity
The compound 1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on various studies.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the tetrahydroisoquinoline core and subsequent functionalization to introduce the phenoxy and methoxy groups. The diastereoselective synthesis of related compounds has been documented, indicating the importance of stereochemistry in determining biological activity .
1. Antiviral Properties
Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit antiviral activity. Specifically, compounds similar to the one have been evaluated as inhibitors of influenza virus polymerase acidic (PA) endonuclease domain. These findings suggest that such compounds could be promising candidates for antiviral drug development .
2. Enzyme Inhibition
The compound has shown potential in modulating enzymatic activities, particularly in inhibiting catechol-O-methyltransferase (COMT). This enzyme plays a significant role in the metabolism of catecholamines and is a target for treating conditions like Parkinson's disease. The inhibition of COMT can enhance the bioavailability of certain neurotransmitters, potentially improving therapeutic outcomes .
3. Anticancer Activity
Research has also explored the anticancer properties of related isoquinoline derivatives. Compounds with similar structural motifs have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer cell survival and growth .
Case Studies
Several case studies have highlighted the biological activity of compounds related to our target molecule:
- Influenza Virus Inhibition : A study demonstrated that certain tetrahydroisoquinoline derivatives effectively inhibited the PA endonuclease activity, which is crucial for viral replication. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions enhanced antiviral potency .
- COMT Inhibition : Another investigation focused on the pharmacological effects of COMT inhibitors derived from tetrahydroisoquinolines. These compounds were shown to significantly increase dopamine levels in animal models, suggesting potential use in treating neurodegenerative disorders like Parkinson's disease .
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
